7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine
Overview
Description
“7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine” is a chemical compound with the CAS Number: 1423033-76-4 . It has a molecular weight of 235.33 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2/c1-9-5-11-6-13(16-3)14(17-4)7-12(11)10(2)15-8-9/h6-7,9-10,15H,5,8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Chemistry and Biological Activity
7,8-Dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine belongs to the class of 3-benzazepines, which have been extensively studied for their structure-activity relationships. These compounds exhibit significant biological activities, including cytotoxic effects against human promyelotic leukaemia HL-60 cells and the ability to form complexes with the replicative form of plasmid DNA. They also inhibit the multidrug resistance (MDR) P-glycoprotein (Pgp) efflux pump of mouse lymphoma cells, suggesting potential applications in overcoming drug resistance in cancer therapy. Some derivatives have shown twice the cytotoxicity of dopamine, indicating their potency and the role of radicals they produce in their activity (Kawase, Saito, & Motohashi, 2000).
Heterocyclic Compounds in Medicinal Chemistry
The structural diversity of benzazepines, including those derived from this compound, plays a crucial role in medicinal chemistry. These compounds have been explored for various pharmacological properties, including anticancer, antibacterial, antifungal activities, and their potential interaction with G-protein-coupled receptors. This opens up possibilities for their incorporation into new drugs for treating neurological disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).
Benzodiazepines and Related Compounds
Further research into related structures, such as benzodiazepines and their synthetic aspects, underscores the importance of these heterocyclic compounds in developing therapeutic agents. The synthesis, biological activities, and potential therapeutic applications of these molecules continue to be a vibrant area of research, with recent studies focusing on novel synthetic methods and their implications for drug discovery and development (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Safety and Hazards
Properties
IUPAC Name |
7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-5-11-6-13(16-3)14(17-4)7-12(11)10(2)15-8-9/h6-7,9-10,15H,5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNWWBVSBLQJNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(NC1)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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